
5-Methyl-2-(propan-2-yl)phenyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(propan-2-yl)phenyl pentanoate is an ester compound characterized by its pleasant odor, which is often used in fragrances and flavoring agents. Esters like this one are known for their distinctive aromas and are commonly found in nature, contributing to the scents of fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)phenyl pentanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)phenol with pentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of zeolite catalysts can also enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(propan-2-yl)phenyl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-(propan-2-yl)phenol and pentanoic acid.
Reduction: 5-Methyl-2-(propan-2-yl)phenyl pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(propan-2-yl)phenyl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic group.
Medicine: Explored for its potential use in drug delivery systems, where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and plasticizers
Wirkmechanismus
The mechanism by which 5-Methyl-2-(propan-2-yl)phenyl pentanoate exerts its effects is primarily through its interaction with biological membranes. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular targets. The phenolic group is known to disrupt microbial cell membranes, leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl pentanoate: Another ester with a fruity odor, commonly used in fragrances and flavoring agents.
Ethyl acetate: A widely used ester in the production of perfumes and as a solvent in various industrial applications.
Isopropyl butyrate: Known for its pleasant odor and used in the flavoring industry.
Uniqueness
5-Methyl-2-(propan-2-yl)phenyl pentanoate is unique due to the presence of the phenolic group, which imparts additional antimicrobial properties not found in simpler esters like methyl pentanoate or ethyl acetate. This makes it particularly valuable in applications where both fragrance and antimicrobial activity are desired .
Eigenschaften
CAS-Nummer |
80356-10-1 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
(5-methyl-2-propan-2-ylphenyl) pentanoate |
InChI |
InChI=1S/C15H22O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
RIJOKQDIPZLLFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


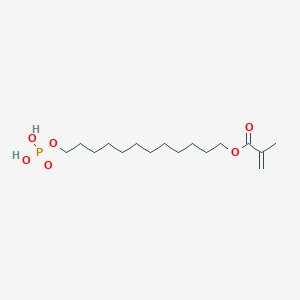
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
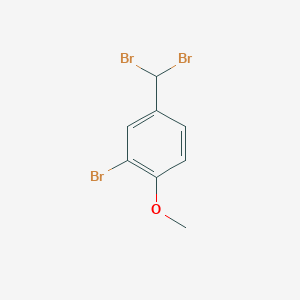
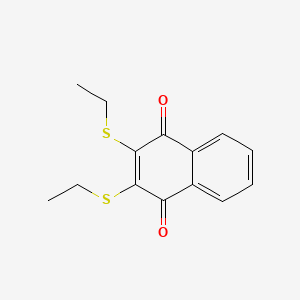
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14427814.png)
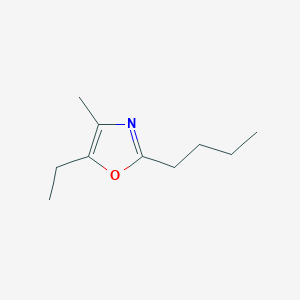
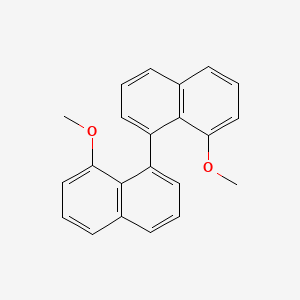
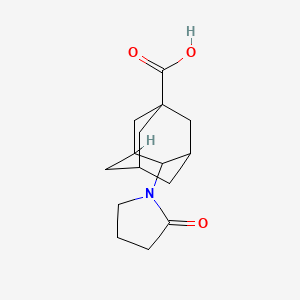
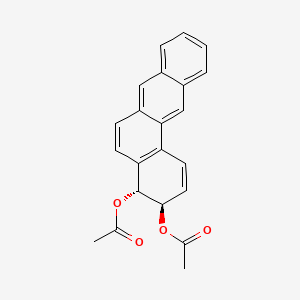


![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)

